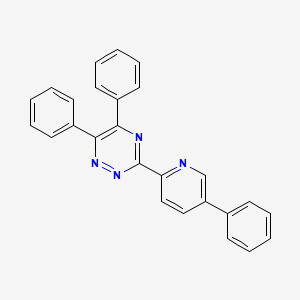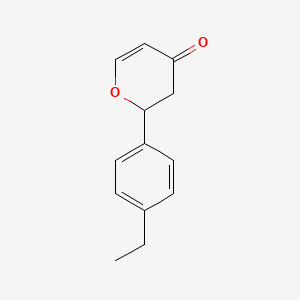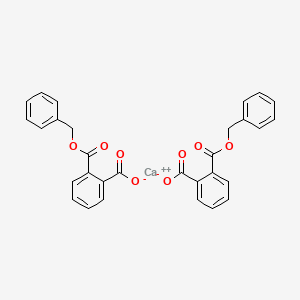
BENZ(a)ANTHRACENE, 8-ISOPROPYL-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BENZ(a)ANTHRACENE, 8-ISOPROPYL- is a derivative of benz[a]anthracene, a polycyclic aromatic hydrocarbon (PAH) with a structure consisting of four fused benzene rings
Vorbereitungsmethoden
The synthesis of BENZ(a)ANTHRACENE, 8-ISOPROPYL- can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of benz[a]anthracene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for scale-up, such as continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
BENZ(a)ANTHRACENE, 8-ISOPROPYL- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic rings.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation, can occur at specific positions on the aromatic rings. Common reagents include nitric acid for nitration and bromine for bromination.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benz[a]anthracene-8,9-dione, while nitration could produce 8-isopropyl-9-nitrobenz[a]anthracene.
Wissenschaftliche Forschungsanwendungen
BENZ(a)ANTHRACENE, 8-ISOPROPYL- has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of polycyclic aromatic hydrocarbons. Its derivatives are also explored for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Biology: Research on this compound includes its interactions with biological systems, particularly its potential carcinogenic effects. Studies focus on understanding its metabolism and the formation of DNA adducts.
Medicine: While not directly used as a therapeutic agent, BENZ(a)ANTHRACENE, 8-ISOPROPYL- serves as a reference compound in toxicological studies to evaluate the safety and efficacy of new drugs.
Industry: Its properties make it useful in the development of new materials, including polymers and coatings with specific optical and electronic characteristics.
Wirkmechanismus
The mechanism of action of BENZ(a)ANTHRACENE, 8-ISOPROPYL- involves its interaction with cellular components, particularly DNA. The compound undergoes metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates such as epoxides. These intermediates can form covalent bonds with DNA, resulting in the formation of DNA adducts that can cause mutations and potentially lead to carcinogenesis.
Vergleich Mit ähnlichen Verbindungen
BENZ(a)ANTHRACENE, 8-ISOPROPYL- is similar to other polycyclic aromatic hydrocarbons, such as:
Benz[a]anthracene: The parent compound, known for its carcinogenic properties.
Benzo[a]pyrene: Another PAH with a similar structure, also known for its carcinogenicity.
Chrysene: A four-ring PAH with similar chemical properties but different biological activity.
The uniqueness of BENZ(a)ANTHRACENE, 8-ISOPROPYL- lies in its specific isopropyl substitution, which can influence its chemical reactivity and biological interactions compared to its non-substituted counterparts.
Eigenschaften
CAS-Nummer |
63020-47-3 |
|---|---|
Molekularformel |
C21H18 |
Molekulargewicht |
270.4 g/mol |
IUPAC-Name |
8-propan-2-ylbenzo[a]anthracene |
InChI |
InChI=1S/C21H18/c1-14(2)18-9-5-7-16-12-21-17(13-20(16)18)11-10-15-6-3-4-8-19(15)21/h3-14H,1-2H3 |
InChI-Schlüssel |
NGMWIFWFBDGYLI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=CC2=CC3=C(C=CC4=CC=CC=C43)C=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


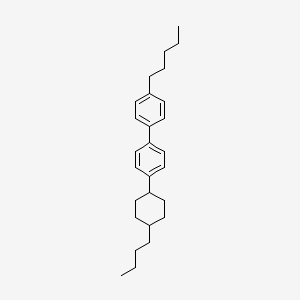
![2H-[1]Benzothiopyrano[2,3-c]pyridine,1,3,4,10a-tetrahydro-2-methyl-,(+)-(8CI)](/img/structure/B13807979.png)
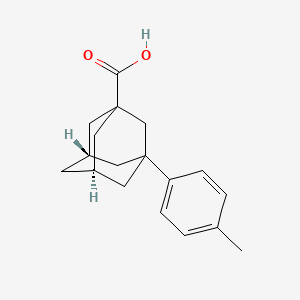

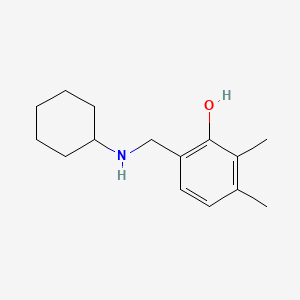
![2-[[5-(4-Bromophenyl)furan-2-carbonyl]carbamothioylamino]-5-chlorobenzoic acid](/img/structure/B13807996.png)
![3,9-Dihydroxy-6-oxo-1,7-dipentylbenzo[b][1,4]benzodioxepine-2-carboxylic acid](/img/structure/B13807999.png)

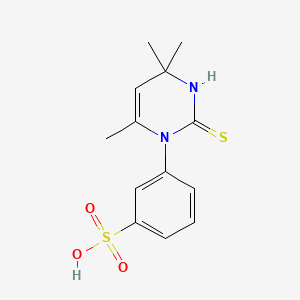
![4,6,7,8-Tetrabromo-1,2,3-trichlorodibenzo[b,d]furan](/img/structure/B13808030.png)

